8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid 8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid
Brand Name: Vulcanchem
CAS No.: 103301-70-8
VCID: VC0018111
InChI: InChI=1S/C20H32O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h3-4,6-7,9-10,15-19,21-23H,2,5,8,11-14H2,1H3,(H,24,25)/b4-3+,9-7+,10-6+,16-15+
SMILES: CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol

8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid

CAS No.: 103301-70-8

Main Products

VCID: VC0018111

Molecular Formula: C20H32O5

Molecular Weight: 352.5 g/mol

8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid - 103301-70-8

CAS No. 103301-70-8
Product Name 8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid
Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
IUPAC Name (5E,9E,14E,17E)-8,11,12-trihydroxyicosa-5,9,14,17-tetraenoic acid
Standard InChI InChI=1S/C20H32O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h3-4,6-7,9-10,15-19,21-23H,2,5,8,11-14H2,1H3,(H,24,25)/b4-3+,9-7+,10-6+,16-15+
Standard InChIKey GWRXSUUNZUWJCL-UHFFFAOYSA-N
Isomeric SMILES CC/C=C/C/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)O)O
SMILES CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O
Canonical SMILES CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O
Synonyms 8,11,12-trihydroxyeicosa-5,9,14,17-tetraenoic acid
trioxilin A4
PubChem Compound 6438950
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator